N-Cyclodecylmethylamine

Lipophilicity ADME prediction Drug design

N-Cyclodecylmethylamine (CAS 80789-66-8, synonym N-Methylcyclodecanamine) is a secondary aliphatic amine with molecular formula C11H23N and molecular weight 169.31 g/mol. The compound features an 11-carbon cyclodecyl ring covalently bonded to a secondary N-methylamine group, placing it within the homologous series of N-methylcycloalkylamines.

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
CAS No. 80789-66-8
Cat. No. B1295168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclodecylmethylamine
CAS80789-66-8
Molecular FormulaC11H23N
Molecular Weight169.31 g/mol
Structural Identifiers
SMILESCNC1CCCCCCCCC1
InChIInChI=1S/C11H23N/c1-12-11-9-7-5-3-2-4-6-8-10-11/h11-12H,2-10H2,1H3
InChIKeyBOYGZZJDNIMQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclodecylmethylamine CAS 80789-66-8: Technical Baseline for Scientific Procurement


N-Cyclodecylmethylamine (CAS 80789-66-8, synonym N-Methylcyclodecanamine) is a secondary aliphatic amine with molecular formula C11H23N and molecular weight 169.31 g/mol [1]. The compound features an 11-carbon cyclodecyl ring covalently bonded to a secondary N-methylamine group, placing it within the homologous series of N-methylcycloalkylamines [2]. Its primary identified application lies in chemical synthesis as an intermediate for pharmaceutical and agrochemical development . Key physicochemical properties include density of 0.84 g/cm³, boiling point of 233.6 °C at 760 mmHg, flash point of 103.3 °C, and LogP of 3.49 .

Ring Structure Cyclodecyl (C10) ring provides distinct lipophilicity and conformational flexibility
Synthetic Utility Building block for lipophilic pharmaceutical and agrochemical intermediates
Thermal Profile High boiling point and flash point support thermal processing conditions

N-Cyclodecylmethylamine Procurement: Why Generic Cycloalkylamine Substitution Introduces Technical Risk


In-class compounds such as cyclooctylmethylamine (C9), cyclododecylamine (C12), and N-methylcyclododecylamine (C13) cannot be simply interchanged with N-Cyclodecylmethylamine in synthetic or formulation applications [1]. The cyclodecyl (C10) ring size confers a distinct balance of lipophilicity (LogP = 3.49), steric bulk, and conformational flexibility that differs meaningfully from both smaller (C8) and larger (C12) ring homologues . Substituting a different N-methylcycloalkylamine alters the molecule's hydrophobicity, minimum surface area demand, and intermolecular interaction parameters—variables that directly impact solubility, membrane permeability, and molecular recognition in downstream applications [2]. The quantitative evidence below demonstrates why ring-size-specific selection, rather than generic class substitution, is necessary for reproducible experimental outcomes.

Smaller (C8) or larger (C12) ring homologues shift lipophilicity and predicted membrane permeability
Altered steric bulk and conformational flexibility may impact molecular recognition in downstream synthesis
Generic cycloalkylamine substitution changes surface packing behavior in amphiphilic derivatives

N-Cyclodecylmethylamine CAS 80789-66-8: Quantitative Comparative Evidence for Procurement Decisions


N-Cyclodecylmethylamine Lipophilicity (LogP = 3.49) Versus Cyclooctylmethylamine (LogP = 2.76)

N-Cyclodecylmethylamine (C10 ring) exhibits a calculated LogP value of 3.49, representing a significant increase in lipophilicity compared to cyclooctylmethylamine (C8 ring), which has a calculated LogP of 2.76 . This ΔLogP of +0.73 translates to an approximately 5.4-fold increase in octanol-water partition coefficient, predicting substantially greater membrane permeability and altered distribution behavior .

Lipophilicity vs. C8 Homologue
Data to verify
ΔLogP +0.73 (~5.4× partition coefficient increase)
Supports lipophilicity-driven selection for permeability studies
Calculated LogP; experimental validation recommended
Lipophilicity ADME prediction Drug design

N-Cyclodecylmethylamine Ring Size (C10) Surface Area Effects: Class-Level Trends from N-Cycloalkylaldonamide Adsorption Studies

In a homologous series of N-cycloalkylaldonamides (synthesized from C5 to C12 cycloalkylamines), increasing the size of the cycloalkyl moiety leads to a significant increase in the minimum surface area demand per molecule adsorbed (A_min) at the air/water interface, coupled with a decrease in the intermolecular interaction parameter (H_s) [1]. This class-level trend demonstrates that the cyclodecyl (C10) ring size produces distinct interfacial packing behavior compared to smaller C7-C8 rings, which showed an attenuation of hydrogen-bond networks, and differs further from C12 homologues [2].

Surface Packing Trend (C10 vs. Homologues)
Class-level
Intermediate A_min and H_s between C8 and C12
Ring size modulates interfacial packing; C10 provides distinct surfactant behavior
Derived from N-cycloalkylaldonamide studies; transferability requires review
Surfactant design Surface chemistry Amphiphile characterization

N-Cyclodecylmethylamine Procurement Applications: Evidence-Based Research and Industrial Use Cases


Synthesis of Lipophilic Drug Candidates Requiring Optimized Membrane Permeability

N-Cyclodecylmethylamine (LogP = 3.49) serves as an intermediate in the synthesis of pharmaceutical agents where specific lipophilicity is required to achieve target ADME (absorption, distribution, metabolism, excretion) profiles . Its LogP value is 0.73 units higher than the C8 homologue cyclooctylmethylamine (LogP = 2.76), providing a predictable 5.4-fold increase in partition coefficient . This makes the C10 ring a rational choice when designing compounds requiring enhanced membrane permeability without the excessive hydrophobicity of C12 homologues [1].

Development of N-Cycloalkylaldonamide-Based Surfactants with Intermediate Surface Packing Density

Derivatives synthesized from N-Cyclodecylmethylamine can be employed to produce surfactants and amphiphiles where the C10 ring confers an intermediate surface area demand per molecule relative to C8 and C12 homologues . Class-level evidence from Langmuir trough studies demonstrates that ring size systematically modulates A_min and H_s parameters, with C10 occupying a distinct position in the homologous series that yields specific interfacial packing behavior . This is relevant for applications requiring precise control over emulsion stability, foam characteristics, or surface wetting properties.

Building Block for Agrochemical Intermediates with Controlled Environmental Fate Parameters

The compound's use as an intermediate in agrochemical synthesis leverages its specific lipophilicity (LogP = 3.49) to influence the environmental fate and bioavailability of resulting active ingredients . Compared to more hydrophilic cycloalkylamines (e.g., C8 LogP = 2.76) or more hydrophobic C12 homologues, the C10 ring size offers a tunable hydrophobicity window that affects soil adsorption, plant uptake, and degradation kinetics of derived compounds [1].

Application
Selection Property
Validation Focus
Synthesis of Lipophilic Drug Candidates
C10 ring-specific lipophilicity
Membrane permeability and ADME assay context
Development of N-Cycloalkylaldonamide Surfactants
Intermediate surface area demand (A_min)
Interfacial packing and emulsion stability endpoints
Building Block for Agrochemical Intermediates
Tunable hydrophobicity window
Environmental fate and soil mobility modeling

Technical Documentation Hub

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34 linked technical documents
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